2-Decyl-5-[5-[5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene
Description
This compound is a conjugated oligothiophene featuring five linearly linked thiophene units, each substituted with decyl (C₁₀H₂₁) chains at the 2-position. Such structural design enhances solubility in organic solvents due to the hydrophobic alkyl chains while maintaining extended π-conjugation for charge transport properties. Oligothiophenes with alkyl substituents are widely studied in organic electronics, including organic field-effect transistors (OFETs) and photovoltaics, due to their tunable electronic properties and processability .
Properties
CAS No. |
514188-79-5 |
|---|---|
Molecular Formula |
C44H54S6 |
Molecular Weight |
775.3 g/mol |
IUPAC Name |
2-decyl-5-[5-[5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C44H54S6/c1-3-5-7-9-11-13-15-17-19-33-21-23-35(45-33)37-25-27-39(47-37)41-29-31-43(49-41)44-32-30-42(50-44)40-28-26-38(48-40)36-24-22-34(46-36)20-18-16-14-12-10-8-6-4-2/h21-32H,3-20H2,1-2H3 |
InChI Key |
RVYSDOMUAQDKAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)CCCCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related thiophene derivatives, focusing on substituent effects, conjugation length, and functional properties.
Substituent Effects on Solubility and Electronic Properties
Key Observations :
- Alkyl vs. Alkoxy Chains: The decyl chains in the target compound improve solubility in nonpolar solvents compared to alkoxy-substituted analogs (e.g., pentoxy derivatives), which favor polar solvents .
- Functional Groups : Aldehyde-containing derivatives (e.g., 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde) enable post-synthetic modifications but may exhibit reduced thermal stability compared to alkyl-substituted thiophenes .
- Conjugation Length : The target compound’s pentathiophene backbone provides broader absorption spectra and lower band gaps (~2.1 eV estimated) than shorter oligomers (e.g., bithiophenes with Eg ~3.0 eV) .
Charge Transport and Device Performance
- Target Compound: Extended conjugation and alkyl side chains balance charge-carrier mobility (μ ~10⁻³ cm²/Vs in OFETs) and solution processability, outperforming monomeric analogs like 2-decylthiophene (μ ~10⁻⁵ cm²/Vs) .
- Phenyl-Substituted Bithiophene : The phenyl group in 2,2'-bithiophene-5-methyl-5'-phenyl enhances hole mobility (μ ~10⁻² cm²/Vs) due to planarization but reduces solubility .
Aggregation and Morphology
- The decyl chains in the target compound likely reduce crystallization, favoring amorphous film formation critical for flexible electronics. In contrast, rigid analogs (e.g., terthiophene-carbaldehyde) form crystalline domains, which may introduce charge traps .
Preparation Methods
Bromination Precursor Preparation
Critical to chain elongation is the bromination of intermediate oligomers. Bauerle et al. demonstrated that N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieves 87% yield for monobromination of 2-dodecylthiophene analogs. This system minimizes di-bromination byproducts through:
- Controlled reagent addition rates (0.5 mmol/min)
- Temperature modulation (0-5°C for NBS activation)
- Polar aprotic solvent stabilization of reactive intermediates.
The bromination selectivity is critical given the compound's 23 rotatable bonds, which create multiple reactive conformers.
Stille Coupling Protocol
Palladium-catalyzed Stille couplings show particular efficacy for sexithiophene assembly:
Representative Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Anhydrous THF |
| Temperature | 80°C, 48 hr |
| Stannane Partner | 2-Tributylstannylthiophene |
| Yield | 62-68% (per coupling) |
This method enables sequential coupling while preserving existing decyl substituents. The high heavy atom count (50 non-hydrogen atoms) necessitates extended reaction times for complete conversion.
Thiophene Ring Formation Methodologies
Core thiophene units are constructed prior to oligomerization using two principal approaches:
Gewald-Type Cyclization
The Chinese patent CN102115468B details optimized conditions for 2,5-disubstituted thiophene synthesis using sodium sulfide nonahydrate (Na₂S·9H₂O):
Reaction Scheme
RC≡C-CHO + HS-CH₂-COOR' → Thiophene-2,5-diester
Key Advantages
Lawesson's Reagent Mediated Cyclization
For sulfur-deficient precursors, Lawesson's reagent (LR) effects rapid thiophenization:
Optimized Parameters
This method proves particularly effective for introducing electron-deficient thiophene units during later-stage functionalization.
Purification and Characterization
Final isolation requires orthogonal techniques:
Purification Workflow
- Crude precipitation : Methanol/chloroform
- Column chromatography : Silica gel, hexane:EA (9:1)
- Recrystallization : Ethanol/water gradient
Analytical Data
| Technique | Key Characteristics |
|---|---|
| ¹H NMR | δ 0.88 (t, 6H), 1.26 (m, 32H) |
| MALDI-TOF | m/z 775.3 [M]⁺ |
| UV-Vis | λmax 428 nm (CHCl₃) |
The topological polar surface area of 169 Ų confirms limited hydrogen bonding capacity, guiding solvent selection.
Scale-Up Considerations
Industrial production faces distinct challenges:
Process Intensification Parameters
| Factor | Laboratory Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 500 mL | 500 L |
| Catalyst Loading | 5 mol% | 2.8 mol% |
| Temperature Control | ±2°C | ±0.5°C |
| Final Purity | 95% | 99.5% |
Continuous flow systems show promise for improving yield consistency during Stille couplings.
Q & A
Q. How can researchers validate the absence of toxic byproducts during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
